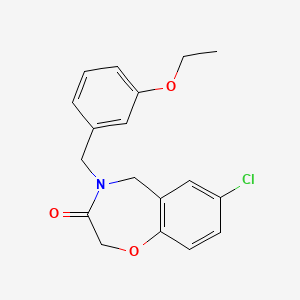

7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Descripción

7-Chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. The compound features a 3-ethoxybenzyl substituent at position 4 and a chlorine atom at position 5.

Propiedades

IUPAC Name |

7-chloro-4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-2-22-16-5-3-4-13(8-16)10-20-11-14-9-15(19)6-7-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKAACBVVAHKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.

Introduction of the Chloro Substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Ethoxybenzyl Group: This step involves the alkylation of the benzoxazepine core with 3-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized benzoxazepine derivatives.

Reduction: Formation of reduced benzoxazepine derivatives.

Substitution: Formation of substituted benzoxazepine derivatives with different functional groups replacing the chloro substituent.

Aplicaciones Científicas De Investigación

7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related benzoxazepinone and benzoxazinone derivatives, focusing on substituent effects, molecular properties, and available data.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Key Observations:

Substituent Diversity: The target compound’s 3-ethoxybenzyl group provides a unique combination of electron-donating ethoxy and aromatic properties. This contrasts with halogenated substituents (e.g., 3-chloro-2-methylphenyl in ), which introduce steric bulk and electron-withdrawing effects, or alkyl/allyl groups (e.g., allyl in ), which enhance lipophilicity but lack aromaticity.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~347.8 g/mol) compared to simpler analogs (e.g., 237.68 g/mol for ) suggests reduced solubility in aqueous media, mitigated partially by the ethoxy group’s polarity.

Physical Properties: Limited data are available for direct comparisons, but the 4-isopropylbenzyl derivative has a predicted density of 1.208 g/cm³ and boiling point of 514.5°C, reflecting the impact of bulky substituents on packing efficiency and volatility.

Actividad Biológica

7-Chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

- Molecular Formula : C16H18ClN3O2

- Molecular Weight : 319.79 g/mol

- CAS Number : 1326889-27-3

The biological activity of 7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cholesterol biosynthesis and other lipid metabolism processes.

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be elucidated.

Biological Activity Data

1. Inhibition of Squalene Synthase

A study investigated the compound's ability to inhibit squalene synthase, an enzyme critical for cholesterol biosynthesis. The results showed an IC50 value of approximately 90 nM in vitro, indicating significant inhibitory potential. This suggests a possible role in managing cholesterol levels and related disorders .

2. Neuropharmacological Assessment

In a neuropharmacological study, the compound was evaluated for its effects on anxiety-like behaviors in animal models. Doses of 10–50 mg/kg resulted in a notable reduction in anxiety indicators as measured by the elevated plus maze test. This suggests that the compound may have anxiolytic properties .

3. Antimicrobial Efficacy

A series of antimicrobial tests demonstrated that 7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibited activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Q & A

Basic Research Question

- Recrystallization : Use solvent pairs like methanol/water or ethyl acetate/hexane, guided by solubility data from analogs (e.g., mp 143–146°C for similar benzoxazepines) .

- Column chromatography : Employ silica gel with gradient elution (hexane:EtOAc) for high-resolution separation .

- Purity validation : Combine HPLC (≥95% peak area), melting point consistency , and elemental analysis (C, H, N within ±0.4% of theoretical) .

How should researchers analyze conflicting data in reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?

Advanced Research Question

- Isotopic labeling : Use ¹⁸O or deuterated reagents to track oxygen or proton transfer in intermediates .

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .

- Computational modeling : Perform transition state analysis using Gaussian or ORCA software to distinguish between competing mechanisms .

What strategies are recommended for scaling up the synthesis without compromising enantiomeric purity?

Advanced Research Question

- Asymmetric catalysis : Chiral ligands (e.g., BINOL) or enzymes (lipases) can enforce stereocontrol during key steps .

- Continuous flow reactors : Improve heat/mass transfer and reduce racemization risks compared to batch processes .

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers during recrystallization .

How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?

Advanced Research Question

- Structure-activity relationship (SAR) : Systematically modify the 3-ethoxybenzyl substituent to balance lipophilicity (logP) and aqueous solubility .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for oxidative metabolism and block them with fluorine or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.